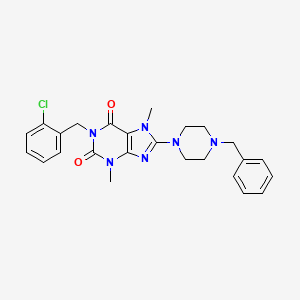

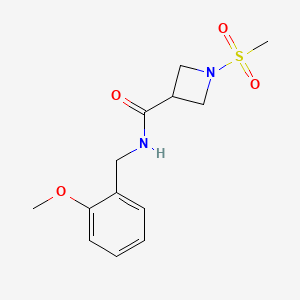

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H16N2O2. For a more detailed analysis, you may need to refer to a specialized database or resource.Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is 244.294. For more detailed physical and chemical properties, you may need to refer to a specialized database or resource.Applications De Recherche Scientifique

Efficient Syntheses and Chemical Transformations

Research has explored the synthesis of substituted carbazoles and cyclopent[b]indoles, highlighting a method involving lithiation and addition reactions, followed by intramolecular cyclization. This method provides a route to a wide range of substituted compounds, which could be relevant for the synthesis or study of compounds related to 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid. These synthetic pathways are significant for the development of new pharmaceuticals and materials (Katritzky et al., 1996).

Isosteres and Drug Design

The cyclopentane-1,3-dione unit has been identified as a novel isostere for the carboxylic acid functional group. This research underscores the potential of using cyclopentane-1,3-dione derivatives, which share structural similarities with the queried compound, in drug design. These derivatives exhibit properties similar to carboxylic acids and have been utilized in the design of potent thromboxane A2 receptor antagonists, indicating their relevance in medicinal chemistry (Ballatore et al., 2011).

Biological Activity and Stem Cell Research

The microwave-assisted 1,3-dipolar cycloaddition approach has been used to synthesize γ-lactone carboxylic acid derivatives. One such compound demonstrated increased growth of E. coli organisms by about 44%, highlighting its potential significance in stem cell research and bacterial growth studies (Denton et al., 2021).

Mechanistic Insights into Cyclocondensation Reactions

Studies on cyclocondensation reactions have provided mechanistic insights into the formation of benzazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones. This research is relevant for understanding the chemical behavior and reaction pathways of compounds with similar structures, including 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid, in aqueous medium (Dhameliya et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

1-cyclopentyl-2-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-15-12-8-10(14(17)18)6-7-13(12)16(9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGAZCJFLBYFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2596817.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596818.png)

![3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)

![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2596827.png)

![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2596829.png)

![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)

![{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2596838.png)